molecular formula C15H24N2O2 B12322779 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate CAS No. 105601-05-6

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate

Cat. No.: B12322779
CAS No.: 105601-05-6
M. Wt: 264.36 g/mol
InChI Key: GRLIVEWNSBETGE-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate is a chemical compound with the molecular formula C15H25N2O2 It is known for its unique structure, which includes a dimethylamino group attached to an ethylphenyl ring, and a diethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate typically involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially inhibiting their activity. The diethylcarbamate group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
  • 3-[1-(Dimethylamino)ethyl]phenyl ethylcarbamate
  • 3-[1-(Dimethylamino)ethyl]phenyl methylcarbamate

Uniqueness

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research applications.

Biological Activity

3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate, also known as a derivative of rivastigmine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : Approximately 264.36 g/mol
  • Structural Features : The compound features a phenyl group substituted at the 3-position with a diethylcarbamate moiety and a dimethylaminoethyl side chain, which are critical for its biological interactions.

This compound is primarily studied for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of cognitive disorders such as Alzheimer's disease. By inhibiting AChE, the compound helps to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission critical for memory and learning processes .

Interaction with Neurotransmitter Systems

  • Acetylcholine Receptors : Preliminary studies suggest that this compound may interact with cholinergic receptors, potentially enhancing cognitive function and offering neuroprotective effects.
  • Binding Affinity : Molecular docking studies indicate that this compound exhibits favorable binding affinities to AChE, comparable to established drugs like Donepezil and Rivastigmine .

Biological Activity and Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

  • Antidementive Agent : Its structure indicates potential use as an antidementive agent, particularly in treating cognitive impairments associated with Alzheimer's disease.
  • Neuroprotective Properties : Compounds with similar structures have shown promise in enhancing cognitive function and protecting neuronal cells against degeneration .

Case Studies and Experimental Data

  • Inhibition of AChE :
    • A study highlighted that compounds structurally similar to this compound were screened for AChE inhibition. The results indicated significant inhibitory action, demonstrating the compound's potential as a therapeutic agent for Alzheimer's disease .
  • ADME Profiling :
    • The Absorption, Distribution, Metabolism, and Excretion (ADME) properties were assessed, revealing favorable profiles that suggest good blood-brain barrier permeability, an essential factor for drugs targeting CNS disorders .
  • Molecular Dynamics Simulations :
    • Simulations confirmed the stability of the protein-ligand complex formed with AChE, indicating that this compound maintains effective interactions over time .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their unique features:

Compound NameMolecular FormulaUnique Features
3-(1-Dimethylamino)propyl phenyl carbamateC14H21N2O2Propyl instead of ethyl group
N,N-Diethyl-3-phenylpropionamideC14H19NAmide linkage instead of carbamate
3-(2-Dimethylamino)butyl phenyl carbamateC16H25N2O2Longer butyl chain
3-(1-(Dimethylamino)propyl)phenyl diisopropylcarbamateC19H31N2O2Diisopropyl substitution

These compounds vary in their side chains and functional groups, which can significantly influence their pharmacological profiles and therapeutic uses.

Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIVEWNSBETGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729415
Record name 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-05-6
Record name Carbamic acid, diethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105601-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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